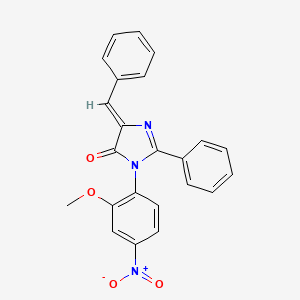
3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions.
Introduction of substituents: The phenyl and methoxy-nitrophenyl groups can be introduced through electrophilic aromatic substitution reactions.
Final cyclization: The final step often involves cyclization to form the imidazole ring system.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, imidazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be a candidate for drug development.
Medicine
In medicine, compounds like this are investigated for their potential therapeutic effects. They may act as enzyme inhibitors or receptor agonists/antagonists.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and dyes.
作用機序
The mechanism of action of 3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
2-Phenylimidazole: Lacks the methoxy and nitro substituents.
4-Nitroimidazole: Contains a nitro group but lacks the phenyl and methoxy substituents.
Benzimidazole: Contains a fused benzene ring instead of the phenylmethylene group.
Uniqueness
The unique combination of substituents in 3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
生物活性
The compound 3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one (CAS No. 83495-05-0) is a member of the imidazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C23H17N3O4, which indicates a complex structure with multiple functional groups that may contribute to its biological activity. The presence of methoxy and nitro groups on the phenyl ring enhances its potential interactions with biological targets.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Against Various Cell Lines
The IC50 values indicate the concentration needed to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest several potential pathways:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to cell death in cancer cells.
- Cell Cycle Arrest : It has been suggested that it can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
- Antioxidant Properties : The presence of phenolic groups may confer antioxidant properties, which can protect normal cells from oxidative stress during treatment.
Case Study 1: Anticancer Efficacy in Animal Models
A study involving animal models demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent in cancer treatment.
Case Study 2: Synergistic Effects with Other Drugs
Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutics like doxorubicin. Results showed enhanced efficacy and reduced side effects, suggesting a promising avenue for combination therapies.
特性
CAS番号 |
83495-02-7 |
|---|---|
分子式 |
C23H17N3O4 |
分子量 |
399.4 g/mol |
IUPAC名 |
(5Z)-5-benzylidene-3-(2-methoxy-4-nitrophenyl)-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H17N3O4/c1-30-21-15-18(26(28)29)12-13-20(21)25-22(17-10-6-3-7-11-17)24-19(23(25)27)14-16-8-4-2-5-9-16/h2-15H,1H3/b19-14- |
InChIキー |
JHHZTLZRWUNLAR-RGEXLXHISA-N |
異性体SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=N/C(=C\C3=CC=CC=C3)/C2=O)C4=CC=CC=C4 |
正規SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=NC(=CC3=CC=CC=C3)C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















